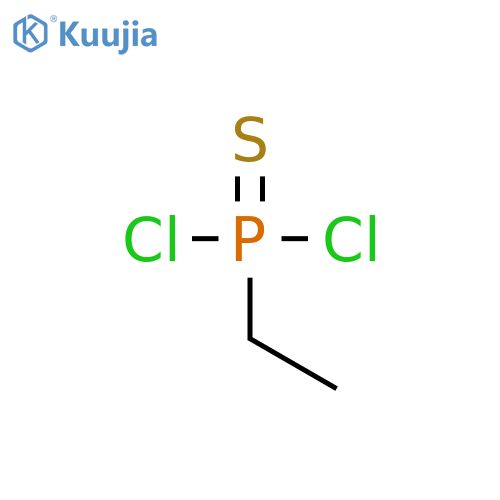Cas no 993-43-1 (Ethylthiophosphonic Dichloride)

993-43-1 structure
商品名:Ethylthiophosphonic Dichloride
Ethylthiophosphonic Dichloride 化学的及び物理的性質
名前と識別子
-
- ethylphosphonothioic dichloride
- Ethyl phosphonothioic dichloride, anhydrous [NA2927] [Poison]
- ETHYLPHOSPHONOTHIONIC DICHLORIDE
- ETHYL PHOSPHONOTHIOYL DICHLORIDE
- FRNHPBDNOSCJNW-UHFFFAOYSA-N
- ethylphosphonothioyl dichloride
- X7NUN2K5DC
- ethylthiophosphonic acid dichloride
- dichloro-ethyl-sulfanylidenephosphorane
- ETHYLTHIOPHOSPHONIC DICHLORIDE
- ETHYLTHIONOPHOSPHONYL DICHLORIDE
- ETHYL PHOSPHONO THIOIC DICHLORIDE
- ETHANEPHOSPHONOTHIONODICHLORIDIC ACID
- dichloro-ethyl-sulfanylidene-lambda5-phosphane
- EINECS 213-609-3
- ethylphosphonothioic acid dichloride
- PHOSPHONOTHIOIC DICHLORIDE, ETHYL-
- UNII-X7NUN2K5DC
- DTXSID6027347
- NS00042151
- DICHLOROETHYLPHOSPHINE SULFIDE
- ethanethiophosphonic dichloride
- EN300-204617
- 993-43-1
- Ethyl phosphonothioic dichloride, anhydrous
- SCHEMBL1396268
- AKOS006274330
- Phosphonothioic dichloride, P-ethyl-
- ETHANETHIOPHOSPHONODICHLORIDIC ACID
- Ethylthiophosphonic Dichloride
-
- インチ: InChI=1S/C2H5Cl2PS/c1-2-5(3,4)6/h2H2,1H3
- InChIKey: FRNHPBDNOSCJNW-UHFFFAOYSA-N
- ほほえんだ: CCP(=S)(Cl)Cl
計算された属性
- せいみつぶんしりょう: 161.9226637g/mol
- どういたいしつりょう: 161.9226637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 75.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3
Ethylthiophosphonic Dichloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E938668-2.5g |
Ethylthiophosphonic Dichloride |
993-43-1 | 2.5g |
$ 862.00 | 2023-09-07 | ||
| TRC | E938668-5g |
Ethylthiophosphonic Dichloride |
993-43-1 | 5g |
$ 1392.00 | 2023-09-07 | ||
| TRC | E938668-1000mg |
Ethylthiophosphonic Dichloride |
993-43-1 | 1g |
$362.00 | 2023-05-18 | ||
| TRC | E938668-2500mg |
Ethylthiophosphonic Dichloride |
993-43-1 | 2500mg |
$861.00 | 2023-05-18 | ||
| Enamine | EN300-204617-0.5g |
ethylphosphonothioyl dichloride |
993-43-1 | 95% | 0.5g |
$1214.0 | 2023-02-22 | |
| Enamine | EN300-204617-5.0g |
ethylphosphonothioyl dichloride |
993-43-1 | 95% | 5.0g |
$4517.0 | 2023-02-22 | |
| Enamine | EN300-204617-0.25g |
ethylphosphonothioyl dichloride |
993-43-1 | 95% | 0.25g |
$770.0 | 2023-02-22 | |
| Enamine | EN300-204617-10.0g |
ethylphosphonothioyl dichloride |
993-43-1 | 95% | 10.0g |
$6697.0 | 2023-02-22 | |
| Enamine | EN300-204617-2.5g |
ethylphosphonothioyl dichloride |
993-43-1 | 95% | 2.5g |
$3051.0 | 2023-02-22 | |
| Enamine | EN300-204617-0.05g |
ethylphosphonothioyl dichloride |
993-43-1 | 95% | 0.05g |
$361.0 | 2023-02-22 |
Ethylthiophosphonic Dichloride 関連文献
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
993-43-1 (Ethylthiophosphonic Dichloride) 関連製品
- 42464-96-0(NNMTi)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
